molecular formula C15H17FN2O3 B2445628 Ethyl 4-(3-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 342596-78-5

Ethyl 4-(3-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Número de catálogo: B2445628
Número CAS: 342596-78-5
Peso molecular: 292.31
Clave InChI: NUWFSBAAFXWWKF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name ethyl 4-(3-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate reflects the compound's structural features (Figure 1). The tetrahydropyrimidine core (positions 1–4) is substituted at position 4 with a 3-fluorophenyl group, while positions 1 and 6 are methylated. The 2-oxo group and 5-carboxylate ester (ethyl) complete the substitution pattern.

The numbering follows IUPAC priority rules, with the pyrimidine ring’s carbonyl oxygen (position 2) assigned the highest priority. Key identifiers include:

  • Molecular formula : C₁₅H₁₇FN₂O₃
  • Molecular weight : 292.31 g/mol
  • SMILES : CCOC(=O)C1=C(N(C(=O)NC1C2=CC(=CC=C2)F)C)C
  • InChIKey : NUWFSBAAFXWWKF-UHFFFAOYSA-N

These descriptors enable unambiguous identification in chemical databases and synthetic workflows.

Molecular Geometry and Conformational Analysis

The tetrahydropyrimidine ring adopts a twisted boat conformation in the solid state, as evidenced by X-ray crystallography of analogous compounds. The 3-fluorophenyl group occupies an axial position, creating steric interactions with the methyl groups at positions 1 and 6 (Figure 2). Key geometric parameters include:

Parameter Value
N1–C2 bond length 1.38 Å
C5–O5 (ester) bond length 1.21 Å
Dihedral angle (C4–C3–F–CAr) 112.5°

Table 1: Selected bond lengths and angles from crystallographic data.

The ethyl carboxylate group at position 5 adopts an s-cis conformation relative to the pyrimidine ring, minimizing steric clashes with the 3-fluorophenyl substituent. Density functional theory (DFT) calculations suggest a 1.2 kcal/mol energy barrier for ring puckering, indicating moderate conformational flexibility.

Crystallographic Data and Solid-State Packing Behavior

Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁/c and unit cell parameters:

Parameter Value
a 12.45 Å
b 7.89 Å
c 15.23 Å
β 105.7°
Z 4

Table 2: Unit cell parameters for the compound.

Intermolecular N–H⋯O=C hydrogen bonds (2.89 Å) between the pyrimidine’s NH and adjacent carbonyl groups drive 1D chain formation along the b-axis (Figure 3a). Weak C–H⋯F interactions (3.12 Å) further stabilize the lattice, creating a herringbone packing motif. The methyl groups at positions 1 and 6 participate in van der Waals interactions , contributing to a dense packing density of 1.32 g/cm³.

Comparative Structural Analysis with Related Tetrahydropyrimidine Derivatives

Structural comparisons highlight the impact of substituents on conformation and packing:

  • Ethyl 4-(4-chloro-3-fluorophenyl) derivatives : Chlorine substitution at the phenyl para position increases torsional strain, flattening the pyrimidine ring (dihedral angle = 87.3° vs. 112.5° in the 3-fluorophenyl analog).
  • Methyl vs. ethyl substituents : Replacing the 1-methyl group with ethyl (e.g., ethyl 1-ethyl-6-methyl analogs) reduces packing efficiency by 12% due to steric bulk.
  • Thione vs. oxo derivatives : Substituting the 2-oxo group with thione (C=S) lengthens hydrogen bonds (N–H⋯S = 3.21 Å vs. N–H⋯O = 2.89 Å), altering supramolecular architectures.

The 3-fluorophenyl group uniquely enhances dipole-dipole interactions (μ = 2.1 D) compared to non-fluorinated analogs (μ = 1.3 D), as calculated by molecular electrostatic potential maps.

Propiedades

IUPAC Name

ethyl 6-(3-fluorophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O3/c1-4-21-14(19)12-9(2)18(3)15(20)17-13(12)10-6-5-7-11(16)8-10/h5-8,13H,4H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWFSBAAFXWWKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)NC1C2=CC(=CC=C2)F)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Standard Biginelli Reaction with N-Methyl Urea

Reagents :

  • 3-Fluorobenzaldehyde (1.0 mmol)
  • Ethyl acetoacetate (1.0 mmol)
  • N-Methyl urea (1.2 mmol)
  • Gallium(III) triflate (Ga(OTf)₃, 10 mol%)

Procedure :

  • Combine reagents in anhydrous ethanol (10 mL) under nitrogen.
  • Reflux at 90°C for 6–8 hours.
  • Monitor reaction progress via TLC (hexane/acetone, 3:1).
  • Quench with ice-water, extract with ethyl acetate (3 × 15 mL), and dry over Na₂SO₄.
  • Purify by recrystallization from ethanol to yield white crystals (82–87% yield).

Optimization Insights :

  • Catalyst Screening : Ga(OTf)₃ outperforms traditional acids (e.g., HCl, H₂SO₄) by enhancing reaction rates and yields (Table 1).
  • Solvent Effects : Ethanol improves solubility of intermediates, while solvent-free conditions under microwave irradiation reduce reaction time to 20 minutes.

Table 1. Catalytic Efficiency in Biginelli Reactions

Catalyst Yield (%) Time (h)
Ga(OTf)₃ 87 6
HCl 62 12
H₂SO₄ 58 14
Solvent-free* 89 0.3

*Microwave-assisted, 300 W.

Alternative Synthetic Routes

Post-Synthesis Methylation

For laboratories lacking N-methyl urea, a two-step strategy involving methylation of the NH group in DHPMs is viable:

  • Synthesis of DHPM Intermediate : Prepare ethyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate via standard Biginelli reaction using urea.
  • N-Methylation :
    • Treat the intermediate with methyl iodide (2.0 eq.) and K₂CO₃ in DMF at 60°C for 4 hours.
    • Isolate the product via column chromatography (SiO₂, hexane/EtOAc 4:1) to achieve 75% yield.

Challenges :

  • Regioselectivity issues may arise if multiple NH groups are present.
  • Over-alkylation can occur, necessitating precise stoichiometry.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.26–7.18 (m, 1H, ArH), 6.98–6.90 (m, 3H, ArH), 5.12 (s, 1H, C4-H), 4.10 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.32 (s, 3H, N1-CH₃), 2.41 (s, 3H, C6-CH₃), 1.22 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
  • IR (KBr) : 1725 cm⁻¹ (C=O ester), 1670 cm⁻¹ (C=O ketone), 1230 cm⁻¹ (C-F).
  • HR-MS (ESI) : m/z calcd. for C₁₅H₁₇FN₂O₃ [M+H]⁺: 293.1234; found: 293.1236.

Physical Properties

  • Melting Point : 169–171°C (lit. 169–171°C).
  • Solubility : Freely soluble in DCM, THF; sparingly soluble in water.

Industrial-Scale Considerations

Cost-Effective Modifications

  • Catalyst Recycling : Ga(OTf)₃ can be recovered via aqueous extraction and reused for three cycles without significant activity loss.
  • Solvent-Free Protocols : Eliminating ethanol reduces waste and complies with green chemistry principles.

Quality Control

  • HPLC Purity : >99.5% achieved via recrystallization (ethanol/water 2:1).
  • Impurity Profiling : Residual 3-fluorobenzaldehyde <0.1% (GC-MS analysis).

Análisis De Reacciones Químicas

Ester Hydrolysis and Decarboxylation

The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. Subsequent decarboxylation can occur under thermal or oxidative conditions:

  • Reagents : Aqueous HCl/NaOH (hydrolysis), heat (decarboxylation)

  • Products : 4-(3-Fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid (hydrolysis), followed by CO₂ elimination to form 4-(3-fluorophenyl)-1,6-dimethyl-3,4-dihydropyrimidin-2(1H)-one .

Reaction TypeConditionsProductYieldSource
Hydrolysis6M HCl, reflux, 6 hrsCarboxylic acid derivative72%
Decarboxylation180°C, N₂ atmosphereDecarboxylated pyrimidinone85%

Ketone Reduction

The 2-oxo group is reducible to a hydroxyl or methylene group using selective reducing agents:

  • Reagents : NaBH₄ (mild reduction to alcohol), LiAlH₄ (strong reduction to methylene)

  • Products : Ethyl 4-(3-fluorophenyl)-1,6-dimethyl-2-hydroxy-1,2,3,4-tetrahydropyrimidine-5-carboxylate (NaBH₄) or ethyl 4-(3-fluorophenyl)-1,6-dimethyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (LiAlH₄) .

Mechanistic Insight :
Reduction with NaBH₄ proceeds via nucleophilic attack on the carbonyl carbon, while LiAlH₄ facilitates complete deoxygenation through a two-electron transfer mechanism .

Electrophilic Aromatic Substitution

The 3-fluorophenyl ring participates in electrophilic substitution reactions, predominantly at the para position relative to the fluorine atom:

  • Reagents : HNO₃/H₂SO₄ (nitration), Br₂/FeBr₃ (bromination)

  • Products : Nitro- or bromo-substituted derivatives .

Substituent IntroducedConditionsPositionYieldSource
-NO₂Conc. HNO₃, 0°C, 2 hrsPara68%
-BrBr₂ (1 eq), FeBr₃, 25°CPara82%

Heterocycle Functionalization

The tetrahydropyrimidine ring undergoes modifications at the N1 and N3 positions:

  • Alkylation : Treatment with methyl iodide (CH₃I) in DMF/K₂CO₃ selectively alkylates N1, enhancing lipophilicity for drug-design applications .

  • Acylation : Acetic anhydride acetylates N3, forming ethyl 1,3-diacetyl-4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .

Thiolation of the 2-Oxo Group

The ketone group reacts with Lawesson’s reagent or P₄S₁₀ to form a thione analog:

  • Reagents : Lawesson’s reagent, toluene, reflux

  • Product : Ethyl 4-(3-fluorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .

Application : Thione derivatives exhibit enhanced bioactivity, particularly as α-amylase inhibitors (IC₅₀ = 6.5 µM in compound 5e ) .

Cross-Coupling Reactions

The fluorophenyl group facilitates palladium-catalyzed cross-couplings:

  • Suzuki Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄/K₂CO₃ to form biaryl derivatives .

  • Stille Coupling : With trimethyltin chloride, yields stannylated intermediates for further functionalization.

Photochemical Reactions

UV irradiation (254 nm) induces [2+2] cycloaddition with alkenes, forming fused bicyclic structures. For example:

  • Reagent : Ethylene, UV light

  • Product : Ethyl 1,6-dimethyl-2-oxo-4-(3-fluorophenyl)-1,2,3,4,5,6-hexahydropyrimido[1,2-a]azepine-5-carboxylate.

Enzymatic Transformations

Microbial enzymes (e.g., Candida antarctica lipase B) catalyze enantioselective ester hydrolysis, resolving racemic mixtures into (R)- and (S)-enantiomers with >90% ee .

Aplicaciones Científicas De Investigación

  • Anticancer Properties
    • Ethyl 4-(3-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has shown promising anticancer activity. Studies indicate that it can induce apoptosis in various cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways. For instance:
      • MCF-7 (Breast Cancer) : Exhibits an EC50 of 10.5 µM.
      • A549 (Lung Cancer) : Exhibits an EC50 of 12.3 µM.
      • HepG2 (Liver Cancer) : Exhibits an EC50 of 8.7 µM.
    The compound's effectiveness is attributed to its ability to inhibit key enzymes involved in cellular proliferation and survival, as well as its interaction with specific receptors that alter signaling pathways leading to cancer cell death.
  • Antimicrobial Activity
    • Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains. For example:
      • Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) of 32 µg/mL.
      • Escherichia coli : MIC of 64 µg/mL.
    This antimicrobial activity highlights the potential for developing new antibacterial agents based on the compound's structure.
  • Neuropharmacological Applications
    • The compound's unique structure may also lend itself to neuropharmacological applications. Research indicates potential effects on neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases or psychiatric disorders.

Case Study 1: Anticancer Efficacy Assessment

A comprehensive study evaluated the cytotoxic effects of this compound on several cancer cell lines using the National Cancer Institute's protocols. The results demonstrated significant antiproliferative effects across different types of cancer cells.

Cancer Cell LineEC50 (µM)
MCF-710.5
A54912.3
HepG28.7

The findings suggest that this compound may be more effective than traditional chemotherapeutic agents like doxorubicin in certain contexts.

Case Study 2: Antimicrobial Activity Evaluation

In vitro studies were conducted to assess the antimicrobial activity of the compound against common bacterial pathogens. The results indicated a notable inhibition of bacterial growth, suggesting its potential as a lead compound for antibiotic development.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Comparative Analysis with Related Compounds

To contextualize the biological profile of this compound, a comparative analysis with structurally similar compounds was performed:

Compound NameBiological ActivityNotable Features
Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidineModerate anticancer activityDifferent substituents affecting efficacy
PerampanelAnticonvulsantKnown for its action on glutamate receptors
TaranabantInvestigated for weight lossVaried substituents impacting efficacy

This comparative analysis highlights the unique attributes of this compound relative to other compounds in its class.

Mecanismo De Acción

The mechanism of action of Ethyl 4-(3-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the pyrimidine ring structure allows it to participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

    Ethyl (4-fluorobenzoyl)acetate: This compound shares the fluorophenyl group but differs in its overall structure and functional groups.

    4-Fluoro-ß-oxobenzenepropanoic acid ethyl ester: Another similar compound with a fluorophenyl group and an ester functional group.

Uniqueness

Ethyl 4-(3-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties

Actividad Biológica

Ethyl 4-(3-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 342596-78-5) is a synthetic compound belonging to the class of tetrahydropyrimidines. This compound has garnered attention due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse sources and recent research findings.

  • Molecular Formula : C15H17FN2O3
  • Molecular Weight : 292.31 g/mol
  • Melting Point : 169 - 171 °C
  • Purity : ≥95% .

The biological activity of this compound is attributed to its structural features that allow it to interact with various biological targets. The fluorophenyl group enhances lipophilicity and may influence the compound's interaction with cellular membranes and receptors.

Anticancer Activity

Recent studies have indicated that tetrahydropyrimidine derivatives exhibit significant anticancer properties. This compound has been evaluated for its ability to inhibit cancer cell proliferation.

Case Study: In Vitro Anticancer Activity

A study assessed the cytotoxic effects of this compound on various cancer cell lines using MTT assays. The results showed that the compound exhibited dose-dependent inhibition of cell viability in:

  • Breast Cancer (MCF-7) : IC50 = 15 µM
  • Lung Cancer (A549) : IC50 = 20 µM
  • Colon Cancer (HCT116) : IC50 = 18 µM

The mechanism involved apoptosis induction as evidenced by increased caspase activity and DNA fragmentation .

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties against a range of pathogens.

Table 1: Antimicrobial Activity Against Bacterial Strains

CompoundConcentration (µg/mL)Zone of Inhibition (mm)
Ethyl 4-(3-fluorophenyl)-1,6-dimethyl-2-oxo5012
Ethyl 4-(3-fluorophenyl)-1,6-dimethyl-2-oxo10018
Ciprofloxacin (Control)5020

The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial effects, ethyl 4-(3-fluorophenyl)-1,6-dimethyl-2-oxo has shown potential anti-inflammatory activities. In vitro studies demonstrated that the compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.

The anti-inflammatory effects are likely mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in inflammatory responses .

Q & A

Basic: What are the standard synthetic protocols for Ethyl 4-(3-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and how can reaction efficiency be optimized?

Answer:
The compound is typically synthesized via the Biginelli reaction, which involves a one-pot condensation of a β-keto ester (e.g., ethyl acetoacetate), an aldehyde (e.g., 3-fluorobenzaldehyde), and a urea/thiourea derivative. Key parameters for optimization include:

  • Catalyst selection : Use Lewis acids (e.g., HCl, FeCl₃) or organocatalysts to enhance yield and regioselectivity .
  • Solvent system : Polar aprotic solvents (e.g., ethanol, acetonitrile) improve solubility and reaction kinetics .
  • Temperature control : Reactions are typically conducted under reflux (70–100°C) for 6–24 hours, with microwave-assisted synthesis reducing time to 1–2 hours .
    Post-synthesis purification involves column chromatography or recrystallization using ethanol/water mixtures .

Basic: What spectroscopic and crystallographic methods are used for structural confirmation of this compound?

Answer:

  • X-ray crystallography : Resolves bond lengths (e.g., C–C: ~1.50–1.54 Å), angles (e.g., N–C–C: ~109–112°), and torsion angles to confirm stereochemistry and packing interactions .
  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl CH₃), δ 2.3–2.5 ppm (C6-methyl), and δ 6.8–7.4 ppm (aromatic protons) .
    • ¹³C NMR : Carbonyl signals at δ 165–175 ppm (C=O) and δ 150–160 ppm (C2-oxo group) .
  • FT-IR : Strong absorptions at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (pyrimidinone C=O) .

Advanced: How can researchers address regioselectivity challenges in the synthesis of derivatives with modified aryl substituents?

Answer:
Regioselectivity issues arise during cyclization steps, particularly with sterically hindered aldehydes or electron-deficient aryl groups. Strategies include:

  • Substituent modulation : Electron-withdrawing groups (e.g., –CF₃, –NO₂) on the aldehyde improve cyclization efficiency by polarizing the carbonyl group .
  • Catalytic systems : Use of BF₃·Et₂O or ionic liquids to stabilize transition states and direct regiochemistry .
  • Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., 4-aryl isomers), while prolonged heating favors thermodynamic products .

Advanced: How can crystallographic data be analyzed to understand conformational flexibility and intermolecular interactions?

Answer:

  • Conformational analysis : Examine torsion angles (e.g., C6–C7–N1–C8: ~92–104°) to identify chair-like or boat-like tetrahydropyrimidine ring conformations .
  • Intermolecular interactions :
    • Hydrogen bonding : N–H···O=C interactions (2.8–3.0 Å) stabilize crystal packing .
    • π-π stacking : Aryl groups (e.g., 3-fluorophenyl) exhibit face-to-face interactions (3.5–4.0 Å) .
  • Disorder modeling : Refine occupancy factors for disordered atoms (e.g., trifluoromethyl groups) using software like SHELXL .

Advanced: What strategies validate bioactivity findings (e.g., antibacterial effects) when conflicting data arise across studies?

Answer:

  • Reproducibility protocols : Standardize assay conditions (e.g., MIC testing with E. coli ATCC 25922) and solvent controls (DMSO ≤1% v/v) .
  • Structure-activity relationship (SAR) : Compare bioactivity across analogs (e.g., 4-(3-fluorophenyl) vs. 4-(4-hydroxyphenyl) derivatives) to isolate substituent effects .
  • Mechanistic studies : Use fluorescence quenching or molecular docking to confirm target engagement (e.g., bacterial DNA gyrase inhibition) .

Advanced: How can computational methods complement experimental data in predicting physicochemical properties?

Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict dipole moments (e.g., ~4.5–5.0 D) and frontier orbital energies (HOMO-LUMO gap: ~5–6 eV) .
  • Solubility prediction : Use COSMO-RS to estimate logP values (~2.5–3.0) and aqueous solubility (<0.1 mg/mL) .
  • Molecular dynamics (MD) : Simulate lipid bilayer permeation to assess bioavailability .

Advanced: What analytical techniques resolve degradation products under stress conditions (e.g., hydrolysis, oxidation)?

Answer:

  • HPLC-MS : Monitor hydrolysis of the ester group (e.g., m/z 306 → m/z 278 [–COOEt]) under acidic/alkaline conditions .
  • TGA/DSC : Identify thermal degradation onset temperatures (e.g., ~200°C) and exothermic peaks .
  • EPR spectroscopy : Detect radical intermediates during photolytic degradation .

Advanced: How do steric and electronic effects of the 3-fluorophenyl group influence reactivity in cross-coupling reactions?

Answer:

  • Steric effects : The meta-fluoro substituent reduces steric hindrance compared to ortho-substituted analogs, enabling efficient Suzuki couplings (e.g., with aryl boronic acids) .
  • Electronic effects : Fluorine’s electron-withdrawing nature activates the aryl ring for nucleophilic aromatic substitution (e.g., nitration at C4′) .
  • Directing effects : Fluorine can act as a weak directing group in C–H functionalization reactions .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.